Phenindamine

Catalog No.
S602995
CAS No.
82-88-2
M.F
C19H19N
M. Wt
261.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenindamine

CAS Number

82-88-2

Product Name

Phenindamine

IUPAC Name

2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine

Molecular Formula

C19H19N

Molecular Weight

261.4 g/mol

InChI

InChI=1S/C19H19N/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14/h2-10,19H,11-13H2,1H3

InChI Key

ISFHAYSTHMVOJR-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4

solubility

2.77e-02 g/L

Synonyms

1H-indeno(2,1-c)pyridine, 2,3,4,9-tetrahydro-2-methyl-9-phenyl-, hydrochloride, Nolahist, phenindamine, phenindamine hydrochloride, phenindamine tartrate, Thephorin

Canonical SMILES

CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4

The exact mass of the compound Phenindamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.77e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of indene in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding Histamine Action

    Phenindamine's mechanism of action as a histamine H1 receptor antagonist makes it a valuable tool for researchers studying histamine signaling pathways. By blocking histamine receptors, researchers can observe the effects of histamine on various physiological processes []. This can be helpful in understanding the role of histamine in allergic reactions, inflammation, and other conditions.

  • Neuroscience Research

    Some studies have explored the potential use of Phenindamine in neurological research due to its ability to cross the blood-brain barrier. While not currently used for this purpose clinically, research has investigated its effects on learning and memory, as well as its potential role in Parkinson's disease [, ]. However, more research is needed to determine the efficacy and safety of Phenindamine for these applications.

  • Comparison Studies

    Phenindamine can be used as a reference compound when evaluating the effectiveness and side effect profiles of newer antihistamines. By comparing the effects of different medications, researchers can gain insights into the mechanisms of action of these drugs and develop safer and more effective treatments for allergies and other histamine-related conditions.

Phenindamine is a first-generation antihistamine and anticholinergic agent primarily utilized for alleviating symptoms associated with allergies and the common cold. It operates by blocking the action of histamine, a naturally occurring chemical in the body that contributes to allergic responses. Specifically, phenindamine competes with histamine for binding at H1 receptor sites on effector cells, thereby diminishing the pharmacological effects associated with histamine activation, such as sneezing, itching, and rashes . The compound was developed in the late 1940s by Hoffman-La Roche and has been marketed under various names, including Nolahist and Thephorin .

Typical of organic compounds. One notable reaction is its isomerization to isophenidamine, an inactive form of the compound, which can occur under certain conditions . The chemical formula for phenindamine is C₁₉H₁₉N, and it exhibits properties characteristic of indenes and isoindenes, making it susceptible to reactions that involve substitutions on the aromatic ring or modifications to the nitrogen atom .

The primary biological activity of phenindamine lies in its antihistaminic properties. By blocking H1 receptors, it effectively reduces allergic symptoms such as nasal congestion, sneezing, and itching. Additionally, phenindamine has been noted for its potentiating effects on narcotic analgesics, particularly those that induce histamine release . Its anticholinergic activity also contributes to its efficacy in treating symptoms related to colds and allergies.

Phenindamine can be synthesized through several methods involving the construction of its indene framework and subsequent functionalization. The synthesis typically involves:

  • Formation of Indene Structure: This can be achieved via cyclization reactions involving appropriate precursors.
  • Substitution Reactions: Introducing functional groups at specific positions on the indene structure to yield phenindamine.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for pharmaceutical use.

Detailed synthetic routes are often proprietary or protected by patents but generally follow established organic synthesis methodologies .

Phenindamine is primarily applied in:

  • Allergy Relief: Treating symptoms such as sneezing, runny nose, and hives.
  • Cold Symptom Management: Alleviating discomfort associated with common colds.
  • Potentiation of Analgesics: Enhancing the effects of certain narcotics during pain management protocols .

Despite its utility, phenindamine has fallen out of favor in recent years due to the development of newer antihistamines with fewer side effects.

Research indicates that phenindamine interacts with various drugs and biological systems. Notably:

  • Drug Interactions: It may enhance the sedative effects of central nervous system depressants due to its anticholinergic properties.
  • Histamine Release: Phenindamine's action on H1 receptors can influence other medications that release histamine or act on similar pathways .
  • Metabolism Studies: Investigations into its metabolism have shown potential pathways leading to inactive metabolites like isophenidamine, which may affect dosing and efficacy .

Phenindamine shares structural and functional similarities with several other antihistamines. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaMechanism of ActionUnique Features
CyproheptadineC₂₁H₂₃NH1 receptor antagonistAlso possesses serotonin antagonist properties
DiphenhydramineC₁₈H₂₁N₃OH1 receptor antagonistKnown for significant sedative effects
ChlorpheniramineC₁₈H₂₁ClN₂H1 receptor antagonistLess sedative compared to phenindamine
PromethazineC₂₁H₂₃N₂SH1 receptor antagonistStronger sedative effects; also used as an antiemetic

Phenindamine's unique combination of antihistaminic and anticholinergic properties distinguishes it from these compounds, particularly in its historical context as a potent adjunct in narcotic analgesia .

Physical Description

Solid

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

261.151749610 g/mol

Monoisotopic Mass

261.151749610 g/mol

Heavy Atom Count

20

Melting Point

91 °C

UNII

772BQ8KSST

Related CAS

5503-08-2 (hydrochloride)
569-59-5 (tartrate)

Drug Indication

Used to treat sneezing, runny nose, itching, watery eyes, hives, rashes, itching, and other symptoms of allergies and the common cold.

Pharmacology

Phenindamine is an antihistamine. Phenindamine blocks the effects of the naturally occurring chemical histamine in your body. Allergies are caused by an excessive type 1 hypersensitivity response of the body to allergens, mediated by inappropriate histamine signalling. By inhibiting the binding of histamine, antihistamines decrease the normal histamine response from cells, consequently decreasing allergic symptoms.

MeSH Pharmacological Classification

Histamine H1 Antagonists

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AX - Other antihistamines for systemic use
R06AX04 - Phenindamine

Mechanism of Action

Antihistamines such as phenindamine appear to compete with histamine for histamine H1- receptor sites on effector cells. The antihistamines antagonize those pharmacological effects of histamine which are mediated through activation of H1- receptor sites and thereby reduce the intensity of allergic reactions and tissue injury response involving histamine release.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Other CAS

82-88-2

Wikipedia

Phenindamine

Use Classification

Pharmaceuticals

Dates

Last modified: 02-18-2024

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